Decyl-2E

Description

Decyl-2E, systematically named Ethyl (2E)-2-decenoate, is an ethyl ester of a decenoic acid with a trans-configuration at the double bond (E-isomer). Its molecular structure comprises a 10-carbon unsaturated fatty acid chain esterified with ethanol. Key identifiers include CAS numbers 309-88-6 and 37486-72-9, and synonyms such as ethyl (E)-dec-2-enoate and ethyl trans-2-decenoate .

This compound is primarily utilized in flavor and fragrance industries due to its ester functional group, which contributes to fruity or floral aromas. Its trans-configuration enhances stability and volatility, making it suitable for perfumery and synthetic applications .

Properties

CAS No. |

73243-34-2 |

|---|---|

Molecular Formula |

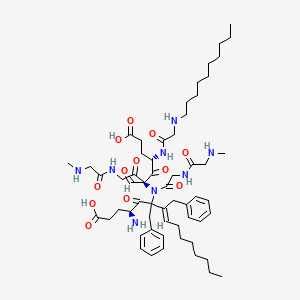

C58H88N8O12 |

Molecular Weight |

1089.4 g/mol |

IUPAC Name |

(E,4S)-4-amino-6,7-dibenzyl-6-[[(3S,5S)-7-carboxy-5-[[2-(decylamino)acetyl]amino]-3-formyl-1-[[2-(methylamino)acetyl]amino]-2,4-dioxoheptan-3-yl]-[2-[[2-(methylamino)acetyl]amino]acetyl]amino]-5-oxopentadec-7-enoic acid |

InChI |

InChI=1S/C58H88N8O12/c1-5-7-9-11-13-14-16-24-34-62-40-51(71)65-47(31-33-54(75)76)56(78)58(42-67,48(68)37-63-49(69)38-60-3)66(52(72)41-64-50(70)39-61-4)57(36-44-27-21-18-22-28-44,55(77)46(59)30-32-53(73)74)45(29-23-15-12-10-8-6-2)35-43-25-19-17-20-26-43/h17-22,25-29,42,46-47,60-62H,5-16,23-24,30-41,59H2,1-4H3,(H,63,69)(H,64,70)(H,65,71)(H,73,74)(H,75,76)/b45-29+/t46-,47-,57?,58-/m0/s1 |

InChI Key |

KJXQBTDDPMJXHE-INXYGCQKSA-N |

SMILES |

CCCCCCCCCCNCC(=O)NC(CCC(=O)O)C(=O)C(C=O)(C(=O)CNC(=O)CNC)N(C(=O)CNC(=O)CNC)C(CC1=CC=CC=C1)(C(=CCCCCCCC)CC2=CC=CC=C2)C(=O)C(CCC(=O)O)N |

Isomeric SMILES |

CCCCCCCCCCNCC(=O)N[C@@H](CCC(=O)O)C(=O)[C@](C=O)(C(=O)CNC(=O)CNC)N(C(=O)CNC(=O)CNC)C(CC1=CC=CC=C1)(/C(=C/CCCCCCC)/CC2=CC=CC=C2)C(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CCCCCCCCCCNCC(=O)NC(CCC(=O)O)C(=O)C(C=O)(C(=O)CNC(=O)CNC)N(C(=O)CNC(=O)CNC)C(CC1=CC=CC=C1)(C(=CCCCCCCC)CC2=CC=CC=C2)C(=O)C(CCC(=O)O)N |

Synonyms |

cyclo(Glu(O-benzyl)-Sar-Gly-(N-n-decyl)Gly)2 DECYL-2E |

Origin of Product |

United States |

Comparison with Similar Compounds

Decyl (E)-2-butenoate

- CAS : 45176-18-9

- Molecular Formula : C₁₄H₂₆O₂

- Molecular Weight : 226.36 g/mol

- Functional Group: Ester (shorter chain: butenoate vs. decenoate)

- Key Differences :

Decyl Aldehyde (Decanal)

- CAS : 112-31-2

- Molecular Formula : C₁₀H₂₀O

- Molecular Weight : 156.27 g/mol

- Functional Group : Aldehyde

- Key Differences: Aldehyde group is highly reactive, prone to oxidation, unlike the stable ester group in this compound. Applications: Widely used in perfumes (citrus notes) and as a bacterial luciferase substrate in bioluminescence studies .

Decyl Glucoside

- Functional Group : Glycoside (carbohydrate derivative)

- Key Differences: Polar sugar moiety confers surfactant properties, unlike the nonpolar ester in this compound. Applications: Common in eco-friendly detergents and personal care products due to mildness and biodegradability .

Data Table: Comparative Analysis

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Applications |

|---|---|---|---|---|---|

| This compound | 309-88-6 | C₁₂H₂₀O₂ | ~212.29 (inferred) | Ester | Fragrances, flavoring agents |

| Decyl (E)-2-butenoate | 45176-18-9 | C₁₄H₂₆O₂ | 226.36 | Ester | Light fragrances, intermediates |

| Decyl Aldehyde | 112-31-2 | C₁₀H₂₀O | 156.27 | Aldehyde | Perfumes, biochemical research |

| Decyl Glucoside | Not provided | C₁₆H₃₂O₆ | ~320.42 (estimated) | Glycoside | Surfactants, cosmetics |

Research Findings and Key Properties

Structural Impact on Physical Properties

- Chain Length: Longer chains (e.g., this compound’s 10-carbon acid moiety) increase hydrophobicity and boiling points compared to shorter analogs like Decyl (E)-2-butenoate .

- Functional Group Reactivity: Aldehydes (Decanal) oxidize readily to carboxylic acids, limiting shelf life, while esters (this compound) exhibit superior stability . Glycosides (Decyl Glucoside) are water-soluble and non-irritating, ideal for skincare products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.